4-(4-(Difluoromethyl)piperidin-1-yl)aniline

Description

Properties

IUPAC Name |

4-[4-(difluoromethyl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)9-5-7-16(8-6-9)11-3-1-10(15)2-4-11/h1-4,9,12H,5-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIDBGFZVBYUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various biological targets to exert their therapeutic effects .

Biochemical Pathways

Piperidine derivatives have been shown to interact with various biochemical pathways to exert their therapeutic effects .

Pharmacokinetics

It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its bioavailability.

Result of Action

Piperidine derivatives have been shown to exert various therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

It is known that the compound is a white to off-white crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and ethanol, which may influence its stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

4-(4-(Difluoromethyl)piperidin-1-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division and proliferation

Cellular Effects

The effects of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to exhibit antiproliferative activity, which can lead to the inhibition of cancer cell growth. Additionally, it may impact cell signaling pathways that regulate cell cycle progression and apoptosis, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-(4-(Difluoromethyl)piperidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to tubulin and inhibit its polymerization is a key mechanism of action. This inhibition disrupts the formation of microtubules, which are essential for cell division, thereby preventing the proliferation of cancer cells.

Biological Activity

4-(4-(Difluoromethyl)piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.

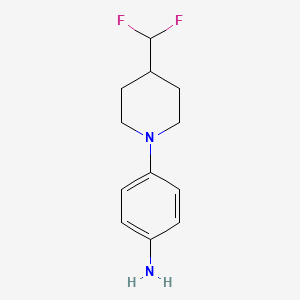

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and an aniline moiety. The structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

The biological activity of 4-(4-(difluoromethyl)piperidin-1-yl)aniline is primarily attributed to its ability to interact with specific receptors and enzymes. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Studies suggest that the compound may act as an antagonist for certain receptors, influencing pathways related to pain sensation and inflammation .

Antagonistic Activity

Recent studies have explored the antagonistic activity of similar compounds against P2X3 receptors, which are implicated in pain signaling. Modifications in the aniline and piperidine moieties have shown varying degrees of effectiveness, indicating a strong SAR influence on biological outcomes .

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| 4-(4-(Difluoromethyl)piperidin-1-yl)aniline | TBD | P2X3 Receptor |

| KCB-77033 | 0.87 | P2X3 Receptor |

| 4-Fluoroaniline Derivative | 1.75 | P2X3 Receptor |

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against cancer cell lines have shown promising results. The compound's derivatives exhibited selective toxicity profiles, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12.91 | >5 |

| MDA-MB-231 | 9.46 | >6 |

Study on Pain Modulation

A study investigating the effects of difluoromethyl-substituted piperidine derivatives on pain modulation revealed that these compounds effectively reduced nociceptive responses in animal models. The mechanism was linked to the inhibition of P2X3 receptor activity, highlighting their potential as analgesics .

Cancer Cell Line Evaluation

Another significant research effort focused on evaluating the anticancer properties of related piperidine compounds. The study demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines, with increased caspase activation observed .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 4-(4-(Difluoromethyl)piperidin-1-yl)aniline serves as a valuable building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, enhancing their stability and reactivity in various chemical reactions such as oxidation and substitution.

Biology

The compound has potential applications in biological research, particularly in the development of enzyme inhibitors and receptor ligands. Its structural features allow it to interact effectively with biological targets, making it a candidate for new therapeutic agents.

Case Study: Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to advancements in treating metabolic disorders.

Medicine

In medicinal chemistry, 4-(4-(Difluoromethyl)piperidin-1-yl)aniline is being explored for its pharmacological properties. It may serve as a precursor for drugs targeting various diseases, including cancer and neurological disorders. The compound's ability to modulate receptor interactions enhances its therapeutic potential.

Case Study: Studies have shown that modifications to the difluoromethyl group significantly impact the binding affinity and efficacy of compounds at G protein-coupled receptors, which are crucial targets in drug development.

Industry

Industrially, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its versatility makes it an important intermediate in various chemical processes, contributing to the development of specialty chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-(Difluoromethyl)piperidin-1-yl)aniline with structurally related compounds, focusing on substituent effects, synthesis, and biological relevance.

Substituent Variations and Physicochemical Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., -CF2H, -CF3): Improve metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs .

- Basic Nitrogen Substituents (e.g., methylpiperazine): Increase solubility and target affinity in kinase inhibitors .

- Sulfonyl Groups: Enhance polarity and aqueous solubility, advantageous for formulation .

Preparation Methods

Quaternary Ammonium Salt Formation and Reduction Route

A recent and effective method involves a two-step process:

Step 1: Salt-Forming Reaction

- React 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene (e.g., 3-bromopropene) in the presence of zinc powder and an organic solvent such as ethanol or acetonitrile.

- This results in the formation of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

- Reaction conditions: 55–65°C for 2–3 hours.

- Zinc powder acts as a polarization agent to promote salt formation.

Step 2: Reduction Reaction

- The quaternary ammonium salt is reduced using sodium borohydride in the presence of zinc chloride.

- This step simultaneously reduces the nitro group and the pyridine ring under mild conditions.

- Reaction conditions: 20–30°C for 3–5 hours under inert atmosphere (nitrogen, helium, or argon).

- Post-reaction, the mixture is quenched with dilute hydrochloric acid and basified with sodium hydroxide or other bases (e.g., sodium carbonate, triethylamine).

- The product is extracted with ethyl acetate and purified by concentration under reduced pressure.

- Avoids use of precious metals like platinum or palladium.

- Mild reaction conditions and good yields.

- Reduced by-products and easier purification.

- Suitable for large-scale industrial production.

Mannich Condensation and Piperidin-4-one Intermediate Route

Another approach involves the synthesis of piperidin-4-one derivatives as intermediates:

- Mannich condensation of dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines.

- This forms 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates or their N-substituted derivatives.

- The piperidin-4-one intermediates are then functionalized further to introduce the difluoromethyl group and aniline substituent.

- Crystallization and purification steps involve solvents such as ethanol, ethyl acetate, benzene, or petroleum ether mixtures.

This method is well-documented for its ability to produce piperidine rings with various substituents and is adaptable for the synthesis of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline derivatives.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Salt Formation | 3-(4-nitrophenyl)pyridine + 3-bromopropene + Zn | Ethanol/Acetonitrile | 55–65 | 2–3 | 97–98 | Zinc powder promotes quaternary ammonium salt formation; filtration and recrystallization applied |

| Reduction | Quaternary ammonium salt + NaBH4 + ZnCl2 | THF/Furan/Ethanol | 20–30 | 3–5 | High | Reduction of nitro and pyridine ring simultaneously; inert atmosphere recommended |

| Purification | Acid-base extraction, ethyl acetate extraction | - | - | - | - | pH adjusted to 10–12; organic phase concentrated under reduced pressure |

Research Findings and Advantages

- The described method avoids precious metal catalysts, significantly lowering production costs.

- The simultaneous reduction of nitro and pyridine groups in one step improves atom economy and process efficiency.

- Mild reaction conditions reduce side reactions and by-product formation, simplifying downstream purification.

- The method is scalable and suitable for industrial applications, particularly in the synthesis of intermediates for anticancer agents such as Niraparib.

- High yields (>97%) and product purity have been reported under optimized conditions.

Summary and Outlook

The preparation of 4-(4-(Difluoromethyl)piperidin-1-yl)aniline has been advanced by innovative synthetic methodologies that emphasize cost-effectiveness, yield, and scalability. The quaternary ammonium salt formation followed by sodium borohydride reduction in the presence of zinc chloride is currently the most promising approach, combining operational simplicity with excellent performance. Alternative routes involving piperidin-4-one intermediates also offer valuable synthetic flexibility.

Future research may focus on further optimizing reaction conditions, exploring alternative reducing agents, and developing greener solvent systems to enhance sustainability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(4-(difluoromethyl)piperidin-1-yl)aniline, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Nucleophilic substitution : Reacting 4-fluoroaniline with 4-(difluoromethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the piperidinyl intermediate.

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduction of nitro precursors, as described for analogous piperidinyl-aniline derivatives .

- Characterization : Melting points (compared to literature values), FT-IR (C-F stretch at ~1100 cm⁻¹), and ¹H/¹³C NMR (piperidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 6.5–7.5 ppm) are used to confirm structure .

Q. How can researchers verify the purity and structural integrity of 4-(4-(difluoromethyl)piperidin-1-yl)aniline?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 245.105) and ¹⁹F NMR to validate difluoromethyl groups (δ -120 to -130 ppm) .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 58.8%, H: 6.1%, N: 11.4%, F: 15.5%) .

Q. What are the key reactivity patterns of the aniline and piperidine moieties in this compound?

- Methodological Answer :

- Aniline Group : Undergoes diazotization (with NaNO₂/HCl) for coupling reactions or Sandmeyer reactions to introduce halides .

- Piperidine Group : Participates in alkylation (e.g., with methyl iodide) or acylation (e.g., acetyl chloride) at the nitrogen atom .

- Difluoromethyl Group : Resists hydrolysis under acidic/basic conditions but can undergo nucleophilic substitution with strong bases (e.g., KOtBu) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 4-(4-(difluoromethyl)piperidin-1-yl)aniline?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .

- Catalyst Optimization : Compare Pd-C, Raney Ni, or PtO₂ for hydrogenation efficiency; Pd-C typically achieves >90% yield .

- Temperature Control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time from 24h to 2–4h .

Q. What strategies resolve contradictions in spectroscopic data for piperidinyl-aniline derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve piperidine ring conformational isomers (chair vs. boat) by variable-temperature ¹H NMR .

- X-ray Crystallography : Resolve ambiguous NOE correlations in 2D NMR by obtaining single-crystal structures .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign signals .

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to trifluoromethyl or methyl analogs?

- Methodological Answer :

- Pharmacokinetic Studies : Assess metabolic stability (e.g., human liver microsomes) to compare resistance to oxidative defluorination vs. CF₃/CH₃ analogs .

- Target Binding Assays : Use SPR or ITC to measure binding affinity to kinases (e.g., ALK) or ion channels (e.g., N-type Ca²⁺ channels) .

- SAR Analysis : Synthesize analogs (e.g., 4-(4-(trifluoromethyl)piperidin-1-yl)aniline) and compare IC₅₀ values in cellular assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- LC-MS/MS : Detect sub-0.1% impurities (e.g., des-fluoro byproducts) using MRM transitions .

- NMR Relaxation Editing : Suppress major component signals to enhance impurity detection in ¹H NMR .

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.